Fmoc-Lys(Mca)-OH

FRET Protease Assay Fluorescence Spectroscopy

For protease researchers demanding the gold-standard Mca/Dnp FRET pair, this Fmoc-Lys(Mca)-OH delivers site-specific Mca incorporation via standard Fmoc SPPS. Its orthogonal protection survives piperidine deprotection and HF cleavage, unlike generic fluorophores. The Mca/Dnp platform enables picomolar MMP detection and well-characterized kinetic profiling. With ≥97% HPLC and ≥99% enantiomeric purity, every lot guarantees reproducible substrate synthesis—choose the building block that powers high-sensitivity FRET assays without compromise.

Molecular Formula C33H32N2O8
Molecular Weight 584.6 g/mol
Cat. No. B613382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Lys(Mca)-OH
Synonyms386213-32-7; Fmoc-Lys(Mca)-OH; (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)hexanoicacid; MolPort-006-706-754; 6956AH; ZINC71788152; AKOS024260789; CF-1384; AK154884
Molecular FormulaC33H32N2O8
Molecular Weight584.6 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C33H32N2O8/c1-41-21-13-14-22-20(17-31(37)43-29(22)18-21)16-30(36)34-15-7-6-12-28(32(38)39)35-33(40)42-19-27-25-10-4-2-8-23(25)24-9-3-5-11-26(24)27/h2-5,8-11,13-14,17-18,27-28H,6-7,12,15-16,19H2,1H3,(H,34,36)(H,35,40)(H,38,39)/t28-/m0/s1
InChIKeyBWJJONDPLYEAMC-NDEPHWFRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Lys(Mca)-OH Procurement Guide: Core Specifications for Fluorogenic Peptide Synthesis


Fmoc-Lys(Mca)-OH (N-α-Fmoc-N-ε-(7-methoxycoumarin-4-yl)acetyl-L-lysine, CAS 386213-32-7) is a modified lysine building block designed for Fmoc solid-phase peptide synthesis (SPPS), enabling the site-specific incorporation of the 7-methoxycoumarin-4-yl-acetyl (Mca) fluorophore onto the ε-amine of lysine side chains . This derivative facilitates the construction of internally quenched fluorescent (IQF) protease substrates, most notably when paired with the 2,4-dinitrophenyl (Dnp) quencher . The compound is supplied as a powder with a purity specification of ≥97.0% by HPLC and an enantiomeric purity of ≥99.0%, ensuring high-fidelity incorporation into synthetic peptides .

Why Fmoc-Lys(Mca)-OH Cannot Be Replaced by Other Fluorogenic Lysine Derivatives


Generic substitution among fluorogenic lysine building blocks is not feasible due to fundamental differences in their spectral and chemical properties, which directly determine assay performance and compatibility. While compounds like Fmoc-Lys(AMC)-OH and Fmoc-Lys(Abz)-OH also introduce fluorophores, they possess distinct excitation/emission profiles and quenching compatibilities . Furthermore, the specific orthogonal protection strategy—where the Fmoc group is removed under standard piperidine conditions while the Mca fluorophore remains intact—is not uniformly transferable to other derivatives . Selecting the incorrect building block can lead to suboptimal FRET pair formation, lower assay sensitivity, or even synthetic failure due to incompatible protecting group chemistry.

Quantitative Evidence for Selecting Fmoc-Lys(Mca)-OH Over Alternatives


Spectral Compatibility: Mca/Dnp Pairing vs. Mca/Dabcyl

The Mca fluorophore, with an excitation maximum at 328 nm and emission at 393 nm, is optimally quenched by the 2,4-dinitrophenyl (Dnp) group . This is a critical differentiation point from other common quenchers like Dabcyl, which has a λmax of 453 nm, resulting in less efficient spectral overlap . The use of Fmoc-Lys(Mca)-OH is therefore intrinsically linked to the selection of Fmoc-Lys(Dnp)-OH as its complementary quencher building block .

FRET Protease Assay Fluorescence Spectroscopy

Increased Enzyme Specificity via Mca-Lys N-Terminal Extension

In a direct head-to-head comparison, the N-terminal addition of a Lys(Mca) residue to a standard MMP substrate (FS-1) produced a new substrate, FS-6 (Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2). For collagenases (MMP-1, -8, -13) and MT1-MMP, the specificity constant (kcat/Km) of FS-6 was increased two- to ninefold compared to FS-1 [1]. Against TACE, FS-6 exhibited a kcat/Km of 0.8x10⁶ M⁻¹s⁻¹, up to twofold higher than standard substrates [1].

MMP TACE Enzyme Kinetics FRET Substrate

Sensitivity Benchmarking: Mca/Dnp vs. ACC/Dnp FRET Pairs

A comparative study evaluated the classic Mca/Dnp pair against a newer ACC/Dnp pair across seven proteases from three catalytic classes. The ACC/Lys(Dnp) substrates exhibited 7 to 10 times higher sensitivity than the corresponding MCA/Lys(Dnp) substrates [1]. This quantitative difference establishes a clear performance benchmark, indicating that while the Mca/Dnp pair is widely used and robust, newer alternatives offer superior sensitivity for applications where low enzyme concentrations or weak activities are measured.

FRET Assay Sensitivity Protease Profiling

Kinetic Performance of Mca/Dnp Substrates for Specific Proteases

The utility of the Mca/Dnp FRET system is further demonstrated by the kinetic parameters of commercially relevant substrates. For example, a BACE1 substrate (Mca-SEVNLDAEFK(Dnp)-NH2) exhibits a Km of 4.5 µM and a kcat of 0.25 min⁻¹ at pH 4.5 . For stromelysin 1 (MMP-3), a bradykinin-derived substrate (Mca-(Ala7,Lys(Dnp)9)-Bradykinin) shows a high catalytic efficiency with a kcat/Km of 218,000 M⁻¹s⁻¹, while displaying poor activity against gelatinase B (MMP-9) with a kcat/Km of 10,100 M⁻¹s⁻¹ .

Enzyme Kinetics MMP BACE1 Substrate Specificity

Synthetic Utility and Purity vs. Unprotected Analogues

Fmoc-Lys(Mca)-OH is manufactured to a high purity specification (≥97.0% by HPLC, ≥99.0% enantiomeric purity) . This level of purity is critical for efficient SPPS, minimizing side reactions and simplifying final product purification. In contrast, the use of unprotected or lower-purity fluorophore derivatives often necessitates additional purification steps and can lead to lower yields of the desired full-length peptide. The compound's stability to standard SPPS cleavage conditions, including HF, has been explicitly verified .

SPPS Peptide Synthesis Purity

Validated Application Scenarios for Fmoc-Lys(Mca)-OH in Research and Development


High-Sensitivity Matrix Metalloproteinase (MMP) Activity Assays

As demonstrated by the development of the FS-6 substrate, which showed up to 9-fold increased specificity constants for collagenases, Fmoc-Lys(Mca)-OH is ideal for constructing FRET substrates to measure MMP activity in biological fluids and tissue culture [1]. Its use enables the quantification of MMP activity in the picomolar range using HPLC-fluorescence detection.

Protease Substrate Specificity Profiling and Inhibitor Screening

The Mca/Dnp FRET pair, for which Fmoc-Lys(Mca)-OH is the essential donor building block, is a standard for profiling protease specificity [1]. The wide range of kinetic data available for Mca/Dnp substrates (e.g., for MMP-3, BACE1) provides a robust, well-characterized platform for screening potential inhibitors and comparing enzyme activities across different proteases [2].

Synthesis of Complex, Fluorescently-Labeled Peptides

Fmoc-Lys(Mca)-OH is a validated building block for Fmoc SPPS, enabling the precise, site-specific introduction of the Mca fluorophore onto a lysine side chain [1]. Its orthogonal protection (Fmoc on α-amine, Mca on ε-amine) ensures compatibility with standard SPPS protocols, allowing its incorporation into complex peptide sequences without compromising the fluorophore's integrity [1]. The compound's documented stability to HF cleavage further expands its utility for advanced synthesis techniques like native chemical ligation [1].

Benchmarking Novel FRET-Based Assay Development

When developing new, higher-sensitivity FRET pairs (e.g., ACC/Dnp), the Mca/Dnp system serves as the essential baseline for comparative performance evaluation [1]. Researchers can use Fmoc-Lys(Mca)-OH to construct the 'gold standard' substrates against which newer technologies are measured, ensuring that any claimed improvements in sensitivity or dynamic range are rigorously quantified against a known reference.

Technical Documentation Hub

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